2,3-dibromo-9H-carbazole

Synthesis Catalysis Regioselectivity

Researchers developing advanced OLED materials or conjugated polymers often face synthetic limitations imposed by the electronic properties of common 3,6-dibromocarbazole. This 2,3-dibromo isomer provides a distinct regioisomeric entry point for cross-coupling, enabling the design of materials with unique energy levels and backbone geometries. - Enables non-linear polymer architectures for controlled conjugation and enhanced solubility. - Critical for SAR studies on polyhalogenated carbazoles due to its specific AhR activation profile. - High purity (≥98%) minimizes batch-to-batch variability, ensuring reproducibility in device prototyping.

Molecular Formula C12H7Br2N
Molecular Weight 325.00 g/mol
Cat. No. B8199971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dibromo-9H-carbazole
Molecular FormulaC12H7Br2N
Molecular Weight325.00 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC(=C(C=C3N2)Br)Br
InChIInChI=1S/C12H7Br2N/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6,15H
InChIKeyIBWIWKZZWKIBNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dibromo-9H-carbazole: Regioisomeric Intermediate for Optoelectronics & Ligands


2,3-Dibromo-9H-carbazole (CAS 1356059-56-7) is a halogenated heterocyclic building block characterized by bromine atoms at the 2 and 3 positions of the carbazole core . It serves primarily as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures for applications in organic electronics (OLEDs, solar cells) and catalysis [1], [2]. Unlike the more common 3,6-dibromo isomer, the 2,3-substitution pattern presents a distinct regioisomeric entry point for creating materials with potentially different electronic and structural properties . The compound is typically synthesized via regioselective bromination strategies and is commercially available for research purposes from multiple vendors in various purities (95-98%) , [3].

1 Regioisomeric building block for organic electronics and catalysis research
2 2,3-substitution pattern enables distinct electronic structure vs. 3,6-isomer
3 Available in research-grade purities to match device or synthesis requirements

Regioisomer Uniqueness of 2,3-Dibromo-9H-carbazole


The position of bromine substitution on the carbazole core is a critical determinant of its downstream material properties and synthetic utility. 2,3-Dibromo-9H-carbazole cannot be simply substituted with its more common and readily available regioisomer, 3,6-dibromo-9H-carbazole, due to fundamental differences in electronic structure, reactivity, and the resulting polymer/molecule geometry . A study on carbazole-based host materials for OLEDs explicitly demonstrates that substitution at the 2-position versus the 4-position leads to distinct energy level stabilization and hole transport properties [1]. Similarly, 2,7-substitution has been shown to reduce the bandgap and triplet energy compared to other patterns due to extended conjugation through a para linkage [2]. Therefore, selecting the correct isomer is not a matter of convenience but a necessary specification for achieving target material characteristics and avoiding unpredictable or suboptimal device performance.

Electronic 3,6-dibromo substitution may not replicate HOMO/LUMO stabilization observed with 2,3-pattern
Structural Polymer geometry and conjugation length differ significantly; 2,7-linked polymers are more linear
Transport Hole transport properties reported for 2-substituted carbazoles may not transfer to 3,6-isomer

2,3-Dibromo-9H-carbazole Differentiation Guide


High-Yield Regioselective Bromination

A published synthetic route achieves a high overall yield (83%) for the synthesis of a 2,3-dibromocarbazole derivative, demonstrating the viability and efficiency of accessing this specific regioisomer through a regioselective bromination approach . This contrasts with standard non-selective bromination of 9H-carbazole, which predominantly yields the 3,6-isomer, making the 2,3-isomer a non-trivial target .

High-Yield Regioselective Bromination
Class-level inference
83% overall yield
Reported efficient synthetic access to 2,3-substitution pattern
Regioselective route avoids predominant 3,6-isomer formation
Synthesis Catalysis Regioselectivity

Lower AhR Activation Potency

In a study of polyhalogenated carbazoles (PHCZs), the relative Aryl hydrocarbon receptor (AhR) activation potency was ranked. While 2,7-dibromo-9H-carbazole showed significant activity, the 2,3-dibromo isomer was not among the top activators, suggesting a lower potency profile [1]. The strongest activator was 2,3,6,7-tetrachloro-9H-carbazole [1]. This differential bioactivity is a crucial differentiator for applications where minimizing off-target AhR interactions is critical, such as in pharmaceutical or environmental tracer studies.

Lower AhR Activation Potency
Class-level inference
Not among top AhR activators vs. 2,7- and 2,3,6,7- analogs
Lower relative AhR activation in in vitro reporter assay
Assay context: rat hepatoma cell luciferase reporter
Toxicology Environmental Science AhR

Position-Dependent Energy Level Tuning

A foundational study on carbazole host materials for OLEDs reveals that substitution position directly impacts key electronic parameters. It was found that substitution at the 2-position was better than at the 4-position for stabilizing energy levels and improving hole transport properties [1]. Furthermore, 2,7-substitution was reported to reduce the bandgap and triplet energy due to extended conjugation [1]. While this data is for 2- and 4-substituted and 2,7-substituted carbazoles, it provides a strong class-level inference for the 2,3-isomer.

Position-Dependent Energy Level Tuning
Class-level inference
2-substitution stabilizes energy levels and improves hole transport
Regioisomer selection directly influences optoelectronic property design
Based on carbazole host material studies for OLEDs
OLED Hole Transport Bandgap

Procurement-Ready Purity Grades

Commercially, 2,3-dibromo-9H-carbazole is offered in at least two research-grade purities: 95% and 98% [1]. The availability of a higher purity grade (98%) may be a decisive factor for applications requiring stringent material quality, such as device fabrication, where trace impurities can act as charge traps or luminescence quenchers.

Procurement-Ready Purity Grades
Direct head-to-head comparison
98% vs. 95% minimum assay purity
Higher purity grade may reduce impurity-related device defects
Vendor-specified solid powder purity options
Procurement Purity Research Grade

Ambient Stability Simplifies Handling

Technical datasheets specify storage conditions for 2,3-dibromo-9H-carbazole at room temperature, under inert atmosphere, and protected from light , [1]. This is a practical differentiator from other sensitive intermediates that may require expensive sub-ambient (e.g., -20°C) shipping and storage, thus simplifying logistics and reducing procurement-related costs.

Ambient Stability Simplifies Handling
Supporting evidence
Room temperature storage under inert atmosphere
Simplifies logistics versus sub-ambient storage intermediates
Per vendor guidelines; protect from light
Stability Storage Handling

Validated Applications for 2,3-Dibromo-9H-carbazole


Next-Generation OLED Host & Transport Materials

Scientists developing novel host or hole transport materials for phosphorescent OLEDs (PHOLEDs) should procure 2,3-dibromo-9H-carbazole as a key intermediate. The specific 2,3-bromination pattern provides a unique entry point for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce functional groups that tune energy levels and charge mobility differently than the more common 3,6- or 2,7-isomers [1]. The high purity grades available (up to 98%) are essential for minimizing impurities that can severely degrade device performance [2]. The demonstrated synthetic accessibility of this isomer makes it a viable building block for scaled-up device prototyping.

Regioisomeric Carbazole Ligands for Catalysis

In homogeneous catalysis, the geometry and electronic environment of a ligand scaffold are paramount. Researchers designing new phosphine or N-heterocyclic carbene (NHC) ligands based on a carbazole backbone can use 2,3-dibromo-9H-carbazole to create catalysts with distinct steric and electronic profiles [1]. The substitution pattern will influence the bite angle and electron density at the metal center, potentially leading to novel reactivity and selectivity in transformations like cross-coupling or C-H activation. Its room-temperature stability simplifies handling during multi-step ligand synthesis [2].

Structure-Activity Relationships for Polyhalogenated Carbazoles

For toxicologists and environmental chemists studying the emerging contaminant class of polyhalogenated carbazoles (PHCZs), 2,3-dibromo-9H-carbazole is a critical reference standard. Its relatively low aryl hydrocarbon receptor (AhR) activation potency compared to other isomers like 2,7-dibromo-9H-carbazole [1] makes it an essential tool for structure-activity relationship (SAR) studies. Researchers need this specific compound to accurately assess the contribution of the 2,3-substitution pattern to the overall toxicological profile of PHCZ mixtures found in environmental samples.

Conjugated Polymers with Fine-Tuned Optoelectronic Properties

Material scientists developing conjugated polymers for organic photovoltaics (OPV) or organic field-effect transistors (OFET) can utilize 2,3-dibromo-9H-carbazole as a co-monomer. The non-linear, adjacent dibromo pattern introduces kinks and twists in the polymer backbone, which can be a deliberate design strategy to control conjugation length, solubility, and solid-state morphology [1]. This is a key differentiator from 2,7-dibromocarbazole, which typically leads to more linear, planar polymers with extended conjugation and smaller bandgaps [2]. The 98% purity grade is critical for achieving high molecular weight polymers via step-growth polycondensation.

Application
Selection Property
Validation Focus
OLED host / hole transport material research
Regioisomeric purity and substitution pattern
Energy level tuning and charge transport
Carbazole-based ligand design for catalysis
Steric and electronic profile via 2,3-substitution
Catalytic activity and selectivity studies
PHCZ structure-activity relationship studies
Specific regioisomer for AhR assay comparison
Relative AhR activation potency profiling
Conjugated polymer development for OPV/OFET
Polymer backbone geometry control
Conjugation length and morphology optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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